N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfamoyl group, and a methoxybenzamide moiety. It is often utilized in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzylphenylsulfone in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide stands out due to its specific structural features, such as the methoxy group on the benzamide moiety, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C27H24N2O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H24N2O4S/c1-33-25-16-12-22(13-17-25)27(30)28-23-14-18-26(19-15-23)34(31,32)29(24-10-6-3-7-11-24)20-21-8-4-2-5-9-21/h2-19H,20H2,1H3,(H,28,30) |
InChI Key |
WAMYFAFPDRFCHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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